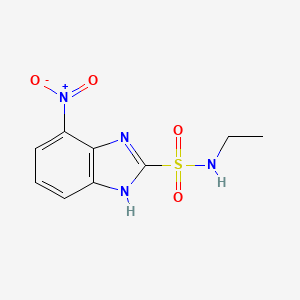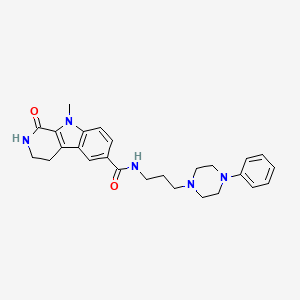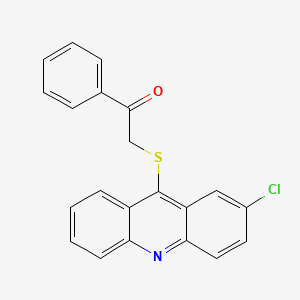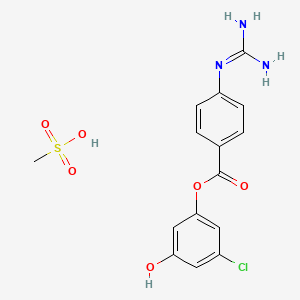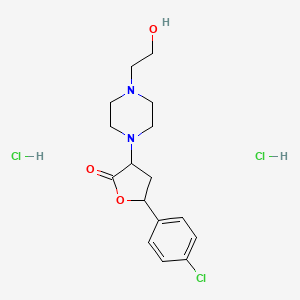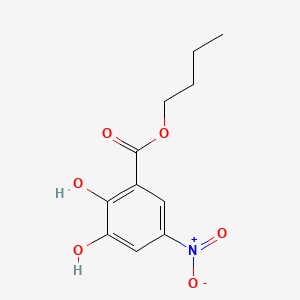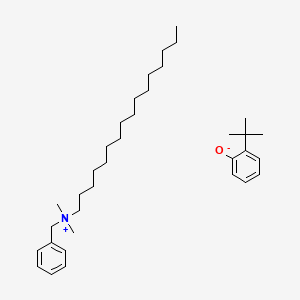
benzyl-hexadecyl-dimethylazanium;2-tert-butylphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-hexadecyl-dimethylazanium;2-tert-butylphenolate is a quaternary ammonium compound with the chemical formula C35H59NO. It is known for its surfactant properties and is used in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-hexadecyl-dimethylazanium;2-tert-butylphenolate typically involves the reaction of benzyl chloride with hexadecyl dimethylamine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl-hexadecyl-dimethylazanium;2-tert-butylphenolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and other nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Benzyl-hexadecyl-dimethylazanium;2-tert-butylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of detergents and disinfectants.
Wirkmechanismus
The mechanism of action of benzyl-hexadecyl-dimethylazanium;2-tert-butylphenolate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Tetradecyltrimethylammonium bromide: Similar in structure and function to benzyl-hexadecyl-dimethylazanium;2-tert-butylphenolate.
Uniqueness
This compound is unique due to its specific combination of benzyl and hexadecyl groups, which confer distinct surfactant properties and a broad spectrum of antimicrobial activity .
Eigenschaften
CAS-Nummer |
94313-85-6 |
|---|---|
Molekularformel |
C35H59NO |
Molekulargewicht |
509.8 g/mol |
IUPAC-Name |
benzyl-hexadecyl-dimethylazanium;2-tert-butylphenolate |
InChI |
InChI=1S/C25H46N.C10H14O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;1-10(2,3)8-6-4-5-7-9(8)11/h17-19,21-22H,4-16,20,23-24H2,1-3H3;4-7,11H,1-3H3/q+1;/p-1 |
InChI-Schlüssel |
CYNWQQHAUQWHAV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CC(C)(C)C1=CC=CC=C1[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


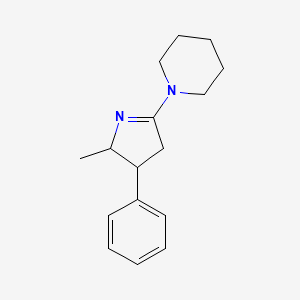

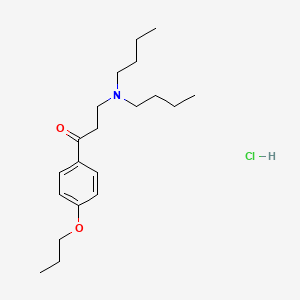


![Benzyl 1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylate](/img/structure/B12699087.png)
